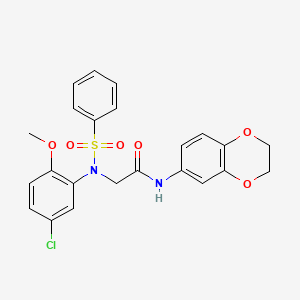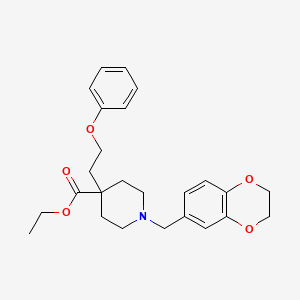![molecular formula C12H17BrN2OS B4676262 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1055196-30-9](/img/structure/B4676262.png)
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
描述
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用机制
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is complex and not fully understood. However, it has been found to interact with several molecular targets, including DNA, RNA, and proteins. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has been found to have a range of biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
实验室实验的优点和局限性
The use of 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide in lab experiments has several advantages and limitations. One of the main advantages of this compound is its potent cytotoxic effect on cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have a low toxicity profile, which makes it relatively safe for use in lab experiments. However, one of the main limitations of this compound is its complex synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide. One of the main directions for research is to further investigate its mechanism of action and molecular targets. This will help to optimize its use in lab experiments and potentially lead to the development of new cancer treatments. Additionally, further research is needed to investigate the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Finally, future research should focus on optimizing the synthesis process of this compound to make it more accessible for use in lab experiments.
科学研究应用
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the study of cancer. It has been found to have a cytotoxic effect on cancer cells, and its mechanism of action has been investigated for its potential use in cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, neurological disorders, and infectious diseases.
属性
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.BrH/c1-10-2-4-11(5-3-10)15-8-9-16-12-13-6-7-14-12;/h2-5H,6-9H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXUZPTZHTHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NCCN2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
CAS RN |
1055196-30-9 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-[[2-(4-methylphenoxy)ethyl]thio]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055196-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4676188.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4676226.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)
![4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4676247.png)

![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)
